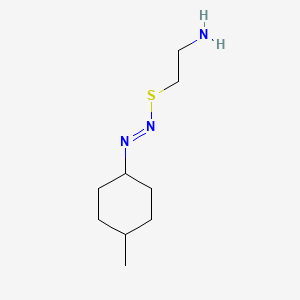
1-Methyl-p-aminoethylthioazocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-p-aminoethylthioazocyclohexane is a synthetic organic compound with a complex structure that includes a cyclohexane ring, an azo group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-p-aminoethylthioazocyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring, followed by the introduction of the azo group and the thioether linkage. Common synthetic routes include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Azo Group Introduction: The azo group is usually introduced via diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Thioether Linkage Formation: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-p-aminoethylthioazocyclohexane undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-p-aminoethylthioazocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-p-aminoethylthioazocyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activity
Phenylacetone: An organic compound used in the synthesis of amphetamines.
Uniqueness
1-Methyl-p-aminoethylthioazocyclohexane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
64011-63-8 |
|---|---|
Fórmula molecular |
C9H19N3S |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
2-[(4-methylcyclohexyl)diazenyl]sulfanylethanamine |
InChI |
InChI=1S/C9H19N3S/c1-8-2-4-9(5-3-8)11-12-13-7-6-10/h8-9H,2-7,10H2,1H3 |
Clave InChI |
MKDFDANFAFIUAW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N=NSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


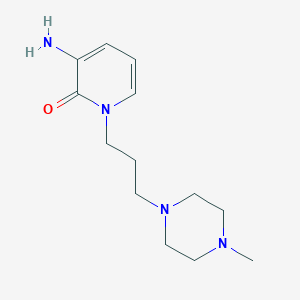
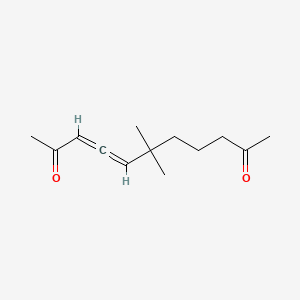
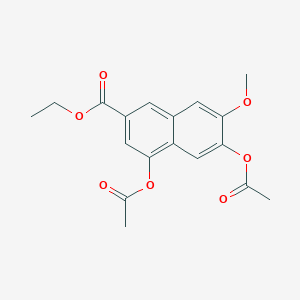
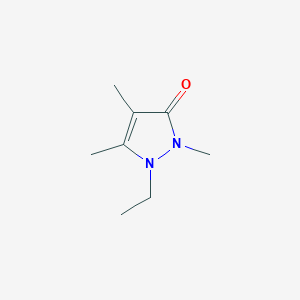
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
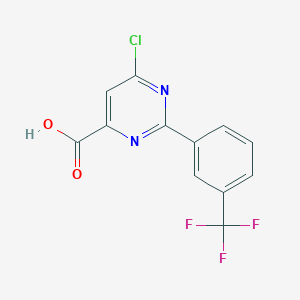
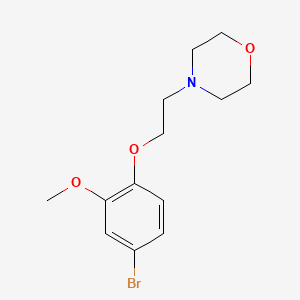
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
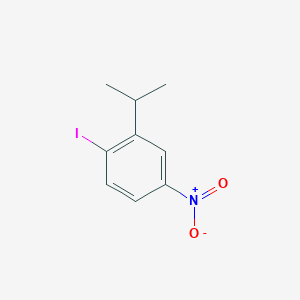
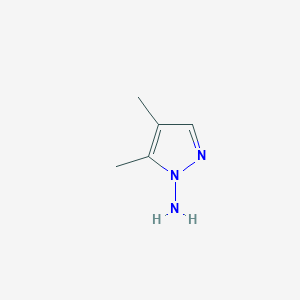
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
